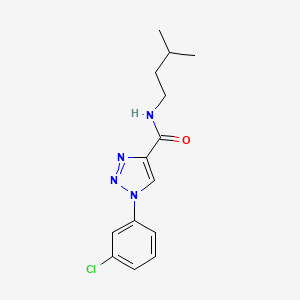

1-(3-chlorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-N-(3-methylbutyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN4O/c1-10(2)6-7-16-14(20)13-9-19(18-17-13)12-5-3-4-11(15)8-12/h3-5,8-10H,6-7H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQPLNYYGYOLSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=CN(N=N1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile displaces a leaving group on a chlorinated aromatic ring.

Attachment of the Carboxamide Moiety: The carboxamide group is typically formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper(I) iodide), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds containing the triazole moiety can inhibit cancer cell proliferation and induce apoptosis. For instance, derivatives similar to 1-(3-chlorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide have been shown to exhibit significant cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer progression. For example, it has been observed to decrease the DNA binding activity of NF-kB by inhibiting p65 phosphorylation, which is crucial for cell survival and proliferation .

- Case Studies : In vitro studies demonstrated that certain triazole derivatives exhibited IC50 values as low as 0.43 µM against HCT116 colon cancer cells, indicating potent anticancer properties .

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial activities. The ability of this class of compounds to disrupt cell wall synthesis and inhibit nucleic acid synthesis makes them effective against various pathogens:

- Broad Spectrum : Research shows that triazole derivatives can be effective against both Gram-positive and Gram-negative bacteria as well as fungi .

- Clinical Relevance : The development of triazole-based antifungal agents has been particularly significant in treating resistant fungal infections.

Antiviral and Antiparasitic Effects

The antiviral and antiparasitic potential of triazoles has been explored in several studies:

- Antiviral Activity : Some derivatives have shown promise against viruses by inhibiting viral replication mechanisms.

- Antiparasitic Effects : Triazoles have also been investigated for their efficacy against parasites such as Plasmodium species (malaria) and Leishmania .

Table of Biological Activities

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the chlorophenyl group may engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analysis

- Halogenation: Fluorinated analogs (e.g., Z995908944, Rufinamide) exhibit increased electronegativity, influencing binding affinity to targets like ion channels or enzymes .

Amide Chain Differences :

- The 3-methylbutyl chain in the target compound introduces hydrophobicity, likely improving membrane permeability compared to aromatic amides (e.g., 4E’s 3-chlorophenyl amide).

- Aliphatic chains may reduce crystallinity, as seen in lower melting points compared to fluorinated or methoxy-substituted analogs .

Biological Activity :

- Rufinamide’s antiepileptic activity underscores the triazole core’s role in modulating neuronal excitability, suggesting the target compound may share similar mechanisms .

- Cytotoxicity in 4E and 4M highlights the impact of aryl substituents on cell viability, though the target compound’s aliphatic chain may alter its toxicity profile .

Pharmacokinetic and Physicochemical Comparisons

Biological Activity

The compound 1-(3-chlorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide belongs to the class of 1,2,3-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its potential applications in antimicrobial, anticancer, and other therapeutic domains.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a triazole ring that is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism often involves the disruption of cellular processes through enzyme inhibition or membrane disruption.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

A study on similar triazole compounds reported the following IC50 values against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 0.43 |

| MDA-MB-231 | 5.04 |

| HT-29 | 2.70 |

| MCF-7 | 4.76 |

These findings suggest that the compound may also exhibit comparable anticancer properties.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors involved in disease processes. For instance:

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels.

- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in clinical and laboratory settings:

- Antimicrobial Study : A series of triazole compounds were tested against E. coli and S. aureus, showing promising results in inhibiting bacterial growth.

- Cancer Cell Line Evaluation : Triazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis.

Q & A

Q. How should contradictory data (e.g., conflicting IC50 values across studies) be resolved?

- Troubleshooting :

- Assay Standardization : Use identical enzyme batches (e.g., Sigma CDK2) and ATP concentrations (1 mM) .

- Data Validation : Repeat experiments with internal controls and apply statistical tests (e.g., ANOVA, p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.